molecular formula C16H15BrN2O3 B1390358 1-Boc-4-bromo-3-cyanoacetylindole CAS No. 1171917-34-2

1-Boc-4-bromo-3-cyanoacetylindole

Cat. No.: B1390358
CAS No.: 1171917-34-2
M. Wt: 363.21 g/mol
InChI Key: ZURJGGAMMLKXNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-4-bromo-3-cyanoacetylindole is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. The compound’s structure includes a tert-butoxycarbonyl (Boc) protecting group, a bromine atom, and a cyanoacetyl group attached to the indole core. This unique combination of functional groups makes it a valuable intermediate in organic synthesis and drug discovery .

Preparation Methods

The synthesis of 1-Boc-4-bromo-3-cyanoacetylindole typically involves several steps:

    Starting Material: The synthesis begins with an indole derivative, such as 4-bromoindole.

    Protection: The indole nitrogen is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.

    Cyanoacetylation: The protected indole undergoes cyanoacetylation, where a cyanoacetyl group is introduced at the 3-position of the indole ring.

Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity, such as using specific solvents, catalysts, and temperature controls.

Chemical Reactions Analysis

1-Boc-4-bromo-3-cyanoacetylindole can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, acids for deprotection, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Boc-4-bromo-3-cyanoacetylindole depends on its specific application. In drug discovery, the compound’s indole core can interact with multiple biological targets, such as enzymes and receptors, through various binding interactions. The cyanoacetyl group can act as a reactive site for further modifications, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-Boc-4-bromo-3-cyanoacetylindole can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and selectivity, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

tert-butyl 4-bromo-3-(2-cyanoacetyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-16(2,3)22-15(21)19-9-10(13(20)7-8-18)14-11(17)5-4-6-12(14)19/h4-6,9H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURJGGAMMLKXNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Br)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701163676
Record name 1,1-Dimethylethyl 4-bromo-3-(2-cyanoacetyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701163676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171917-34-2
Record name 1,1-Dimethylethyl 4-bromo-3-(2-cyanoacetyl)-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171917-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-bromo-3-(2-cyanoacetyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701163676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-4-bromo-3-cyanoacetylindole
Reactant of Route 2
Reactant of Route 2
1-Boc-4-bromo-3-cyanoacetylindole
Reactant of Route 3
Reactant of Route 3
1-Boc-4-bromo-3-cyanoacetylindole
Reactant of Route 4
Reactant of Route 4
1-Boc-4-bromo-3-cyanoacetylindole
Reactant of Route 5
Reactant of Route 5
1-Boc-4-bromo-3-cyanoacetylindole
Reactant of Route 6
Reactant of Route 6
1-Boc-4-bromo-3-cyanoacetylindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.